2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol
Description
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated secondary alcohol featuring a 4-methoxyphenyl group and a fluorine atom on adjacent carbons. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects imparted by the fluorine atom and the methoxy group.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
UHGXYHMFGJAKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CF)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Fluoro-1-(4-methoxyphenyl)ethanone
One of the primary synthetic routes to 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves the reduction of the corresponding ketone, 2-Fluoro-1-(4-methoxyphenyl)ethanone. This method is widely reported in both laboratory and industrial contexts.
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are the most commonly used reducing agents. NaBH4 is favored for milder conditions, while LiAlH4 is employed for more complete reductions but requires strict anhydrous conditions.
- Solvents: Typical solvents include tetrahydrofuran (THF) and ethanol. THF is preferred for LiAlH4 reductions due to its aprotic nature.
- Reaction Conditions: The reaction is generally conducted at low to ambient temperatures (0°C to room temperature) to control selectivity and avoid side reactions.
$$
\text{2-Fluoro-1-(4-methoxyphenyl)ethanone} \xrightarrow[\text{THF}]{\text{NaBH}4 \text{ or } \text{LiAlH}4} \text{2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol}
$$
- The fluorine atom remains intact during the reduction, preserving the fluorinated alcohol structure.
- The reaction typically yields the racemic mixture unless chiral catalysts or auxiliaries are employed.
Catalytic Hydrogenation of the Corresponding Ketone
Industrial-scale synthesis often employs catalytic hydrogenation of 2-Fluoro-1-(4-methoxyphenyl)ethanone to produce the alcohol.
- Catalysts: Palladium on carbon (Pd/C) or platinum catalysts are commonly used.
- Conditions: Hydrogen atmosphere at mild temperatures (35–55°C) and pressures.
- Advantages: This method offers scalability, higher yields, and cleaner reaction profiles.
Asymmetric Synthesis for Enantiomerically Pure Product
For applications requiring chiral purity, asymmetric synthesis methods have been developed.
- Chiral Catalysts or Auxiliaries: Use of chiral ligands or chiral reducing agents to favor one enantiomer.
- Reported Example: The synthesis of (1S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol has been reported using asymmetric catalytic methods to achieve high enantiomeric excess (ee) and purity, crucial for pharmacological applications.
Preparation from 2-Fluoro-4-methoxybenzoyl Chloride
An alternative synthetic route involves the reduction of 2-fluoro-4-methoxybenzoyl chloride:
- Step 1: Preparation of (2-fluoro-4-methoxyphenyl)methanol via reduction with lithium aluminum hydride in dry diethyl ether at 0°C.
- Step 2: Subsequent chlorination to form 1-(chloromethyl)-2-fluoro-4-methoxybenzene.
- Step 3: Further transformations can lead to the target fluorinated alcohol.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of ketone | 2-Fluoro-1-(4-methoxyphenyl)ethanone | NaBH4 or LiAlH4 | THF or Ethanol | 0°C to RT, inert atmosphere | 70–90 | Simple, common lab method |
| Catalytic hydrogenation | 2-Fluoro-1-(4-methoxyphenyl)ethanone | Pd/C or Pt catalyst | Ethyl acetate or MeOH | 35–55°C, H2 atmosphere | 85–95 | Industrial scale, high efficiency |
| Asymmetric synthesis | 2-Fluoro-1-(4-methoxyphenyl)ethanone | Chiral catalyst or ligand | Various | Mild temperatures | 60–80 | Produces enantiomerically enriched product |
| Reduction of 2-fluoro-4-methoxybenzoyl chloride | 2-Fluoro-4-methoxybenzoyl chloride | LiAlH4, thionyl chloride (for chlorination) | Diethyl ether | 0°C to RT, reflux | 65–75 | Multi-step, allows controlled substitution |
Studies on 2′-fluoro-substituted acetophenone derivatives indicate that fluorine substitution influences conformational stability, favoring s-trans conformers in solution. This conformational preference is relevant for the reactivity and stereochemical outcome of reductions leading to the fluorinated alcohol.
Influence of Fluorine on Reactivity
The presence of the fluorine atom adjacent to the hydroxyl group affects electronic distribution, which can alter reaction pathways such as oxidation, substitution, and reduction. Fluorine’s electronegativity stabilizes certain intermediates, making the fluorinated alcohol a useful intermediate in synthetic chemistry.
Enantioselective Synthesis and Chiral Purity
The preparation of enantiomerically pure (1S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol has been achieved using asymmetric catalytic methods, which is critical for pharmaceutical applications where stereochemistry impacts biological activity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Fluoro-1-(4-methoxyphenyl)ethanone or 2-Fluoro-1-(4-methoxyphenyl)acetic acid.
Reduction: 2-Fluoro-1-(4-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-Fluoro-1-(4-methoxyphenyl)-2-phenylethan-1-one (CAS: 2729-19-3)
- Structure : Ketone analog with a fluorine atom and phenyl group.
- Key Differences : Replaces the hydroxyl group with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding).
- Synthesis : Prepared via HF·pyr2a-mediated fluorination of α-diazo ketones in dichloromethane (DCM) with 96% yield .
- Applications : Useful as a precursor for alcohols or fluorinated intermediates.
2-(4-Methoxyphenyl)-1-phenylethanol (CAS: 20498-67-3)
Substituent Effects
Halogen Variations: 2-Chloro-1-(4-fluorophenyl)ethanol
- Structure: Chlorine replaces fluorine on the ethanol backbone.
- Key Differences : Chlorine’s larger atomic size increases steric hindrance, while its lower electronegativity reduces inductive effects compared to fluorine.
- Reactivity : Chlorine may act as a better leaving group in substitution reactions .
Amino-Substituted Analogs: 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
- Structure: Methylamino group replaces fluorine.
- Key Differences : Introduces basicity and hydrogen-bonding capabilities, altering solubility in polar solvents.
- Applications: Potential use in pharmaceutical intermediates due to amino functionality .
Melting Points and Polarity
- 2-Fluoro-1-(4-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol : Melting point 96–98°C, attributed to hydrogen bonding and crystal packing from multiple hydroxyl groups .
- Pyrazolium Derivatives : Melting points range 87–94°C, influenced by ionic interactions in pyrazolium salts .
- 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol: Expected higher melting point than non-fluorinated analogs due to polarity, though exact data are unavailable.
Structural and Electronic Comparisons
Biological Activity
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with biological systems, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is C9H11F O2. The compound features a hydroxyl group (-OH) and a fluorine atom on an ethyl chain linked to a para-methoxy-substituted phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug design and development.
Antimicrobial Properties
Preliminary studies have indicated that 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol exhibits antimicrobial activity . Research suggests that derivatives of this compound may possess both antibacterial and antifungal properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Binding Affinity Studies
Interaction studies involving 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol focus on its binding affinity to various proteins involved in metabolic pathways. Initial findings indicate that it may interact with enzymes and receptors, potentially influencing their activity. For example, the compound's ability to penetrate cell membranes may enhance its interaction with intracellular targets, modulating enzyme activity and influencing metabolic pathways.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is crucial for evaluating its viability as a drug candidate. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol | Similar structure but with meta-methoxy | Different electronic properties due to methoxy position |
| 4-Fluoro-2-(3-methoxyphenyl)butan-2-ol | Longer carbon chain with similar functional groups | Potentially different biological activity profile |
| 3-Fluoro-4-(methoxyphenyl)propan-1-ol | Propanol derivative with fluorine and methoxy | Varying steric effects due to chain length |
These comparisons illustrate how variations in substitution patterns and chain lengths can significantly influence chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
